molecular formula C24H26N4O3S2 B2697633 4-{1-[(2-chlorophenyl)acetyl]-4,5-dihydro-1H-imidazol-2-yl}morpholine CAS No. 1115931-88-8

4-{1-[(2-chlorophenyl)acetyl]-4,5-dihydro-1H-imidazol-2-yl}morpholine

Cat. No. B2697633
CAS RN: 1115931-88-8
M. Wt: 482.62
InChI Key: RSHHSGYTJZWRKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. Researchers have explored various synthetic routes, including condensation reactions, cyclizations, and functional group transformations. Precursors such as chlorophenylacetic acid, morpholine, and imidazole derivatives are used to assemble the final product. Detailed synthetic protocols can be found in relevant literature .


Chemical Reactions Analysis

The compound’s reactivity depends on its functional groups. Researchers have investigated its behavior in various reactions, including nucleophilic substitutions, acylations, and cyclizations. These reactions yield derivatives with altered properties. For instance, acylation of the morpholine nitrogen may enhance bioactivity .

Scientific Research Applications

Chemopreventive and Chemotherapeutic Effects on Cancer

The sulfur- and nitrogen-containing heterocycles, including 1,2,4-triazoles, play a crucial role in cancer research. 4-{1-[(2-chlorophenyl)acetyl]-4,5-dihydro-1H-imidazol-2-yl}morpholine has demonstrated chemopreventive and chemotherapeutic effects against cancer cells. Researchers have explored its potential as an active moiety in cancer treatment .

Antiviral Activity

This compound exhibits antiviral properties, making it relevant for combating viral infections. For instance:

Synthesis and Reactions

Researchers have developed synthetic routes for this compound, emphasizing its 1,2,4-triazole ring structure. The synthesis involves intriguing reactions, contributing to its biological relevance .

HIV Treatment

As mentioned earlier, certain triazole derivatives have been investigated as potential treatments for HIV-1. These compounds target viral enzymes and hold promise in managing HIV infections .

Other Biological Applications

Beyond cancer and antiviral research, this compound’s biological applications extend to other areas. Its unique structure and properties make it an exciting subject for further exploration.

properties

IUPAC Name

methyl 3-[[2-[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanylacetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S2/c1-31-24(30)21-19(9-14-32-21)27-20(29)16-33-23-22(25-10-11-26-23)28-12-7-18(8-13-28)15-17-5-3-2-4-6-17/h2-6,9-11,14,18H,7-8,12-13,15-16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHHSGYTJZWRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CSC2=NC=CN=C2N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate

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